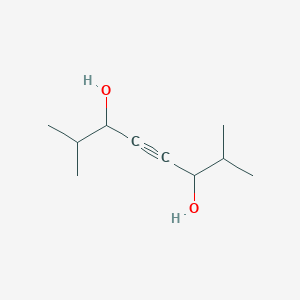
2,7-Dimethyloct-4-yne-3,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethyloct-4-yne-3,6-diol is an organic compound with the molecular formula C₁₀H₁₈O₂ It is characterized by the presence of two hydroxyl groups (-OH) and a triple bond between carbon atoms at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,7-Dimethyloct-4-yne-3,6-diol can be synthesized through several methods. One common approach involves the reaction of acetylene with 3-methyl-2-butanone under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to achieve high purity levels of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dimethyloct-4-yne-3,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for hydroxyl group substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alkenes or alkanes .
Aplicaciones Científicas De Investigación
2,7-Dimethyloct-4-yne-3,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,7-Dimethyloct-4-yne-3,6-diol involves its interaction with specific molecular targets. The compound can form hydrogen bonds with other molecules due to its hydroxyl groups, influencing various biochemical pathways. The triple bond also allows for unique reactivity, enabling the compound to participate in diverse chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dimethyloct-4-yne: Lacks the hydroxyl groups, resulting in different chemical properties.
2,7-Dimethyl-4-octin-3,6-diol: A stereoisomer with similar but distinct reactivity.
4-Octyne-3,6-diol,2,7-dimethyl: Another isomer with variations in molecular structure.
Uniqueness
2,7-Dimethyloct-4-yne-3,6-diol is unique due to its combination of hydroxyl groups and a triple bond, providing a versatile platform for chemical modifications and applications. Its distinct structure allows for specific interactions and reactivity not observed in similar compounds .
Propiedades
Número CAS |
6339-21-5 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2,7-dimethyloct-4-yne-3,6-diol |
InChI |
InChI=1S/C10H18O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,1-4H3 |
Clave InChI |
FHOQZOTZSZDBES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C#CC(C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


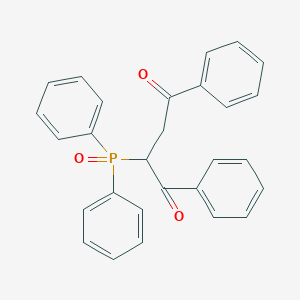
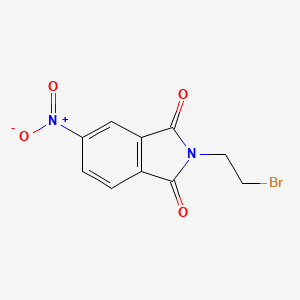
![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)
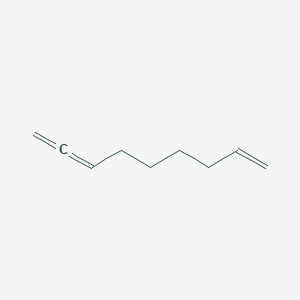
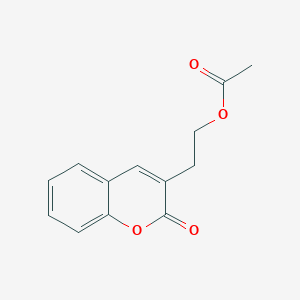
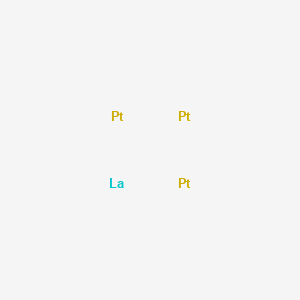
![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
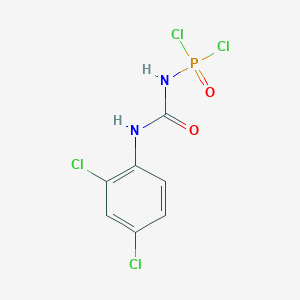
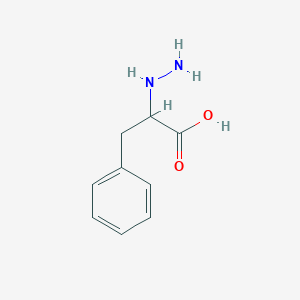
![Bis[(3-bromophenyl)methyl]mercury](/img/structure/B14731800.png)
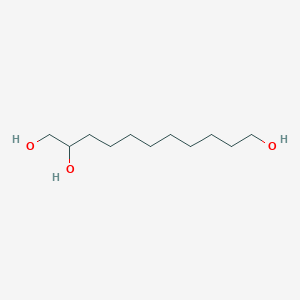

![2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile](/img/structure/B14731809.png)
![2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one](/img/structure/B14731811.png)
